An In-depth Technical Guide to 2-Chloro-5-nitro-1,4-phenylenediamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-nitro-1,4-phenylenediamine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-5-nitro-1,4-phenylenediamine (CAS No: 26196-45-2), a key aromatic intermediate. This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science. It delves into the compound's structure, spectroscopic profile, reactivity, synthesis, and safety considerations, offering field-proven insights and detailed experimental protocols.
Introduction and Compound Profile
2-Chloro-5-nitro-1,4-phenylenediamine, also known as 1,4-Diamino-2-chloro-5-nitrobenzene, is a substituted aromatic amine of significant interest in organic synthesis. Its molecular structure, featuring a chlorinated and nitrated phenylenediamine core, presents a unique combination of reactive sites, making it a versatile building block for the synthesis of a wide array of more complex molecules, including dyes and potentially biologically active compounds.[1] The presence of both electron-donating amino groups and electron-withdrawing nitro and chloro groups imparts a distinct electronic character to the aromatic ring, influencing its reactivity and spectroscopic properties.
The nitro group, in particular, is a well-known pharmacophore and can be a precursor to other functional groups, making this compound a valuable starting material in medicinal chemistry.[2][3][4] Studies on related nitro-substituted phenylenediamines have indicated a range of biological activities, including antimicrobial properties.[2][3][4]
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This section outlines the key characteristics of 2-Chloro-5-nitro-1,4-phenylenediamine.
Physical Properties
The macroscopic and physical properties of 2-Chloro-5-nitro-1,4-phenylenediamine are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and processing conditions.
| Property | Value | Source |
| CAS Number | 26196-45-2 | [5] |
| Molecular Formula | C₆H₆ClN₃O₂ | |
| Molecular Weight | 187.58 g/mol | |
| Appearance | Orange to Amber to Dark red powder/crystal | |
| Melting Point | 155.0 - 158.0 °C | |
| Purity | >95.0% (GC) |
Spectroscopic Profile
Spectroscopic analysis provides insight into the molecular structure and purity of a compound. Below is a summary of the expected spectroscopic data for 2-Chloro-5-nitro-1,4-phenylenediamine.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, nitro, and amino substituents. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment of each carbon atom. The carbon atoms attached to the nitro and chloro groups are expected to be significantly deshielded.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum of 2-Chloro-5-nitro-1,4-phenylenediamine is available through resources like ChemicalBook.[7][8] The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atom, as well as fragmentation of the aromatic ring.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-5-nitro-1,4-phenylenediamine is expected to show characteristic absorption bands for the N-H stretching of the amine groups, the N-O stretching of the nitro group, and C-C stretching of the aromatic ring.
Chemical Reactivity and Synthesis
The reactivity of 2-Chloro-5-nitro-1,4-phenylenediamine is governed by the interplay of its functional groups. The amino groups are nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amino group, providing a pathway to tri-substituted phenylenediamines. The aromatic ring can also participate in electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents.
Synthesis Pathway
A potential, though unverified, synthetic workflow could be conceptualized as follows:
Caption: A conceptual workflow for the synthesis of 2-Chloro-5-nitro-1,4-phenylenediamine.
Applications in Research and Industry
Substituted phenylenediamines are important intermediates in various chemical industries. Their applications range from the synthesis of high-performance polymers to the production of dyes and pigments.
Dye and Pigment Synthesis
The structure of 2-Chloro-5-nitro-1,4-phenylenediamine makes it a suitable precursor for azo dyes. The amino groups can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. Related phenylenediamine derivatives are extensively used in the textile, paint, and ink industries.[1]
Medicinal Chemistry and Drug Development
The nitroaromatic scaffold is present in a number of biologically active compounds.[2][3][4] The nitro group can be crucial for the compound's mechanism of action, often involving bioreduction to reactive intermediates within target cells.[10] Therefore, 2-Chloro-5-nitro-1,4-phenylenediamine serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antimicrobial agents.[2][3][4]
Analytical and Purification Methodologies
Accurate analysis and effective purification are critical for the use of any chemical in research and manufacturing.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of and quantifying substituted anilines and phenylenediamines.[11][12][13] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, would be suitable for the analysis of 2-Chloro-5-nitro-1,4-phenylenediamine.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The purity can be determined by the area percentage of the main peak.
Purification
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. For related compounds, solvents such as ethanol-water mixtures or toluene have been used.[14][15]
-
Solvent Selection: Test the solubility of the crude 2-Chloro-5-nitro-1,4-phenylenediamine in various solvents at room temperature and at their boiling points to find a suitable solvent system where the compound is sparingly soluble at room temperature and highly soluble when hot.
-
Dissolution: Dissolve the crude material in a minimum amount of the hot solvent.
-
Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Safety and Handling
2-Chloro-5-nitro-1,4-phenylenediamine is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Harmful if inhaled.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
2-Chloro-5-nitro-1,4-phenylenediamine is a valuable chemical intermediate with a range of potential applications in dye synthesis and medicinal chemistry. Its unique substitution pattern provides multiple avenues for further chemical modification. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. Further exploration of its synthetic utility and biological activity is warranted to fully realize its potential.
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